molecular formula C6H6F3NO2 B12957143 1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanol

1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanol

Cat. No.: B12957143
M. Wt: 181.11 g/mol
InChI Key: NMFDLILEQDGQHD-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanol is a compound that belongs to the isoxazole family, which is a group of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential . The trifluoromethyl group attached to the isoxazole ring enhances the compound’s chemical stability and biological activity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar ring structure but without the trifluoromethyl group.

    3-(Trifluoromethyl)isoxazole: Similar structure but lacks the ethanol group.

    5-Methylisoxazole: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanol is unique due to the presence of both the trifluoromethyl group and the ethanol group, which enhance its chemical stability, biological activity, and potential therapeutic applications .

Properties

Molecular Formula

C6H6F3NO2

Molecular Weight

181.11 g/mol

IUPAC Name

1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanol

InChI

InChI=1S/C6H6F3NO2/c1-3(11)4-2-5(10-12-4)6(7,8)9/h2-3,11H,1H3

InChI Key

NMFDLILEQDGQHD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NO1)C(F)(F)F)O

Origin of Product

United States

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